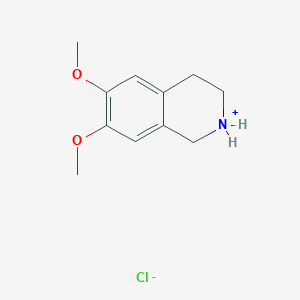

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Properties

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOWAGCIRTUYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNCCC2=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945970 | |

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2328-12-3 | |

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2328-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2328-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as heliamine, is a pivotal heterocyclic alkaloid derivative that serves as a fundamental scaffold in medicinal chemistry.[1][2] Its structural framework is integral to the development of a diverse range of pharmacologically active agents, particularly in the realm of neuropharmacology and oncology.[3] While this compound is often utilized as a building block for more complex molecules, its core structure is associated with interactions with several key biological targets. This technical guide consolidates the current understanding of the mechanism of action associated with the 6,7-dimethoxytetrahydroisoquinoline core, drawing from studies on its derivatives to elucidate its potential biological activities. The primary mechanisms explored include modulation of P-glycoprotein (P-gp), affinity for sigma-2 (σ2) receptors, and potential interaction with calcium channels. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for assessing these interactions, and visual representations of the implicated signaling pathways.

Core Pharmacological Profile

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety is a recognized pharmacophore, contributing to the biological activity of numerous compounds. Its significance is particularly noted in the development of agents targeting multidrug resistance and neurological disorders.

P-glycoprotein (P-gp) Modulation

The 6,7-dimethoxytetrahydroisoquinoline scaffold is a cornerstone in the design of P-glycoprotein inhibitors. P-gp is an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics from cells, and its overexpression is a major cause of multidrug resistance (MDR) in cancer chemotherapy.[4][5] Several derivatives incorporating the 6,7-dimethoxytetrahydroisoquinoline nucleus have demonstrated potent P-gp inhibitory activity, suggesting that the core structure contributes to this effect.[6]

Sigma-2 (σ2) Receptor Affinity

The 6,7-dimethoxytetrahydroisoquinoline moiety is frequently employed in the synthesis of selective σ2 receptor ligands. The σ2 receptor is implicated in various cellular processes, including cell proliferation and apoptosis, and is overexpressed in many tumor cell lines.[2][7][8][9] This makes it an attractive target for both cancer diagnostics and therapeutics. The inclusion of the 6,7-dimethoxy substitution pattern on the tetrahydroisoquinoline ring has been shown to enhance selectivity for the σ2 receptor over the σ1 receptor.[6]

Potential Calcium Channel Modulation

Studies on closely related 1-substituted dihydroisoquinoline derivatives suggest a potential role in modulating calcium channels. Specifically, research on 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) indicates that it may induce smooth muscle contraction through the activation of voltage-gated L-type Ca2+ channels, leading to an increase in cytosolic calcium levels.[10] While this provides a plausible mechanism, further investigation is required to determine if 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride shares this activity.

Quantitative Data on Derivatives

Direct quantitative binding or functional data for 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride at various targets is limited in the public domain. However, data from studies on its derivatives provide valuable insights into the potential potency of compounds containing this core structure.

| Compound/Derivative | Target | Assay Type | Value | Reference |

| 2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide | P-glycoprotein (P-gp) | Doxorubicin resistance reversal | EC50 = 127.5 ± 9.1 nM | [4] |

| 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives (Compound 3 and 8) | P-glycoprotein (P-gp) | Cell proliferation inhibition with Doxorubicin (10 µM) | 35% and 29% reduction in HT29/DX cells | [5] |

| OY-101 (a derivative) | P-glycoprotein (P-gp) | Vincristine resistance reversal in Eca109/VCR cells | IC50 = 9.9 nM (Reversal Factor = 690.6) | [5] |

| PID-9 (a derivative) | P-glycoprotein (P-gp) | Doxorubicin resistance reversal in SW620/AD300 cells | IC50 = 0.1338 µM (Reversal Factor = 78.6) | [5] |

| A10 (a derivative) | P-glycoprotein (P-gp) | Doxorubicin resistance reversal in SW620/AD300 cells | IC50 = 0.25 µM (Reversal Factor = 44.4) | [5] |

Experimental Protocols

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the ATP hydrolysis by P-gp in the presence of a test compound. Compounds that are substrates or inhibitors of P-gp can stimulate or inhibit its ATPase activity.

Materials:

-

P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)

-

Test compound (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride)

-

Verapamil (positive control, P-gp substrate)

-

Sodium orthovanadate (Na3VO4, P-gp ATPase inhibitor)

-

ATP detection reagent (e.g., Pgp-Glo™ Assay System)

-

Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2, pH 7.4)

-

96-well microtiter plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound and controls in the appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.

-

Add the test compound, verapamil, or Na3VO4 to the respective wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding MgATP.

-

Incubate the plate at 37°C for a defined period (e.g., 40 minutes) to allow for ATP hydrolysis.

-

Stop the reaction and measure the amount of remaining ATP by adding the ATP detection reagent.

-

Measure the luminescence using a luminometer. The change in luminescence is inversely proportional to the P-gp ATPase activity.[4]

Data Analysis: The ATPase activity is calculated as the difference in ATP hydrolysis between the absence and presence of Na3VO4. The effect of the test compound is then determined by comparing the ATPase activity in its presence to the basal activity.

P-gp ATPase Assay Workflow

Sigma-2 (σ2) Receptor Radioligand Binding Assay

This competitive inhibition assay determines the affinity of a test compound for the σ2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Tissue homogenates rich in σ2 receptors (e.g., rat liver membranes)

-

Radioligand (e.g., [3H]DTG - 1,3-di-o-tolylguanidine)

-

(+)-Pentazocine (to mask σ1 receptors)

-

Non-specific binding control (e.g., unlabeled haloperidol or DTG at a high concentration)

-

Test compound (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compound.

-

In test tubes or a 96-well plate, combine the membrane homogenate, radioligand, and (+)-pentazocine in the assay buffer.

-

For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.

-

Add the different concentrations of the test compound to the experimental wells.

-

Incubate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[11]

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Sigma-2 Receptor Binding Assay Workflow

Ex Vivo Smooth Muscle Contraction/Relaxation Assay

This assay assesses the effect of a test compound on the contractility of isolated smooth muscle tissue, such as aortic rings.

Materials:

-

Isolated tissue (e.g., rat thoracic aorta)

-

Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2)

-

Contractile agents (e.g., phenylephrine, KCl)

-

Test compound (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Isolate the smooth muscle tissue and cut it into rings or strips.

-

Mount the tissue in the organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

-

Induce a stable contraction using a contractile agent like phenylephrine or KCl.

-

Once the contraction reaches a plateau, add the test compound in a cumulative or non-cumulative manner to assess for vasorelaxant effects.

-

To assess for contractile effects, add the test compound to the equilibrated tissue before the addition of a contractile agent.

-

Record the changes in isometric tension using the force transducers and data acquisition system.[5]

Data Analysis: The contractile or relaxant responses are typically expressed as a percentage of the maximal contraction induced by the contractile agent. Dose-response curves are generated to determine the EC50 (for contraction) or IC50 (for relaxation) values.

Smooth Muscle Contraction Assay Workflow

Proposed Signaling Pathways

Based on the activities of its derivatives, the following signaling pathways are proposed for the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core.

P-glycoprotein Inhibition

Derivatives containing the 6,7-dimethoxytetrahydroisoquinoline scaffold have been shown to inhibit P-gp. This inhibition can occur through direct binding to the transporter, potentially competing with substrate binding or by modulating its ATPase activity, which is essential for the efflux function. Inhibition of P-gp leads to increased intracellular accumulation of co-administered drugs that are P-gp substrates.

Proposed Mechanism of P-glycoprotein Inhibition

Sigma-2 (σ2) Receptor Interaction

The 6,7-dimethoxytetrahydroisoquinoline core is a key feature of many high-affinity σ2 receptor ligands. The σ2 receptor, now identified as TMEM97, is involved in cholesterol homeostasis and calcium signaling.[12] Ligand binding to the σ2 receptor can modulate these pathways, and in the context of cancer cells, can lead to apoptosis.

Proposed Sigma-2 Receptor Signaling Pathway

Potential L-type Calcium Channel Activation

Based on studies of a dihydroisoquinoline derivative, it is hypothesized that compounds with this core structure may activate L-type calcium channels in smooth muscle cells. This would lead to an influx of extracellular calcium, an increase in intracellular calcium concentration, and subsequent activation of the contractile machinery, resulting in smooth muscle contraction.

Hypothesized L-type Calcium Channel Activation Pathway

Conclusion

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a versatile chemical entity with a core structure that is integral to the activity of compounds targeting P-glycoprotein and sigma-2 receptors. While direct and comprehensive pharmacological data for the parent compound is not extensively available, the wealth of information on its derivatives provides a strong foundation for understanding its potential mechanisms of action. The primary proposed activities include the inhibition of P-gp-mediated drug efflux, binding to σ2 receptors leading to downstream effects on calcium signaling and apoptosis, and a potential for modulating L-type calcium channels. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the precise molecular interactions and cellular consequences of this important pharmacophore. Future research should focus on the direct pharmacological characterization of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride to definitively elucidate its mechanism of action and therapeutic potential.

References

- 1. Heliamine - Wikipedia [en.wikipedia.org]

- 2. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline For Research [benchchem.com]

- 3. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deconstruction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety to separate P-glycoprotein (P-gp) activity from σ2 receptor affinity in mixed P-gp/σ2 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 8. Classes of sigma2 (σ2) receptor ligands: structure affinity relationship (SAfiR) studies and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Biological Activity of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key heterocyclic compound that serves as a foundational scaffold in medicinal chemistry. As a derivative of the tetrahydroisoquinoline (THIQ) nucleus, it is a structural component of many natural alkaloids and synthetic molecules with a broad spectrum of biological activities. The hydrochloride salt form enhances its solubility and stability, making it a versatile building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the known biological activities associated with the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core, focusing on its applications in anticancer, neuroprotective, cardiovascular, and anti-inflammatory research. While quantitative data for the parent hydrochloride compound is limited in publicly available literature, this guide presents data for key derivatives to illustrate the therapeutic potential of this scaffold.

Anticancer Activity: Reversal of Multidrug Resistance

A significant area of research for 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives is their ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively effluxes cytotoxic drugs from cancer cells.

Mechanism of Action: P-glycoprotein Inhibition

Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been identified as potent P-gp inhibitors.[1] By binding to P-gp, these compounds allosterically or competitively inhibit its efflux function, leading to an increased intracellular concentration of chemotherapeutic agents and restoring their efficacy in resistant cancer cells.[1]

Quantitative Data for Key Derivatives

| Compound ID | Structure (Modification on the core) | Target Cell Line | IC50 (µM) for Adriamycin Resistance Reversal | Reversal Fold | Reference |

| 6e | N-substituted 1-(3,4-dimethoxybenzyl) | K562/A02 | 0.66 | 24.13 | [2] |

| 6h | N-substituted 1-(3,4-dimethoxybenzyl) | K562/A02 | 0.65 | 24.50 | [2] |

| 7c | N-substituted 1-(3,4-dimethoxybenzyl) | K562/A02 | 0.96 | 16.59 | [2] |

| Verapamil | (Reference P-gp Inhibitor) | K562/A02 | 1.89 | 8.43 | [2] |

Note: The data presented is for derivatives and not the core compound itself. It serves to illustrate the potential of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold.

Signaling Pathway for P-gp Inhibition

The primary mechanism is the direct inhibition of the P-gp efflux pump, which is a transmembrane protein. This action increases the intracellular concentration of chemotherapeutic drugs, allowing them to exert their cytotoxic effects through various pathways, such as inducing apoptosis via the p53 and caspase signaling cascades.

Experimental Protocol: Rhodamine 123 Efflux Assay for P-gp Inhibition

This protocol is a common method to assess the P-gp inhibitory activity of a test compound.

1. Cell Culture:

-

Culture P-gp overexpressing cells (e.g., Eca109/VCR or K562/A02) and the corresponding parental non-resistant cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Preparation:

-

Harvest cells in the logarithmic growth phase and wash with phosphate-buffered saline (PBS).

-

Resuspend the cells in a serum-free culture medium at a concentration of 1 x 10^6 cells/mL.

3. Inhibitor and Substrate Incubation:

-

Aliquot the cell suspension into flow cytometry tubes.

-

Add the test compound (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride or its derivatives) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control P-gp inhibitor (e.g., verapamil).

-

Incubate the cells with the inhibitor for 30 minutes at 37°C.

-

Add the fluorescent P-gp substrate, Rhodamine 123, to a final concentration of 5 µM.

-

Incubate for another 60 minutes at 37°C, protected from light.

4. Efflux Period:

-

Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove extracellular Rhodamine 123.

-

Resuspend the cells in fresh, pre-warmed, substrate-free medium (containing the test compound/inhibitor or vehicle) and incubate for 60 minutes at 37°C to allow for drug efflux.

5. Flow Cytometry Analysis:

-

After the efflux period, wash the cells again with ice-cold PBS.

-

Resuspend the final cell pellet in PBS for analysis.

-

Acquire data on a flow cytometer, exciting at 488 nm and measuring the emission in the green channel (typically around 525 nm).

-

Analyze the mean fluorescence intensity (MFI) of the cell population. An increase in MFI in the presence of the test compound indicates inhibition of Rhodamine 123 efflux and thus, P-gp inhibition.

6. Data Analysis:

-

Calculate the reversal fold (RF) using the formula: RF = IC50 (chemotherapeutic drug alone) / IC50 (chemotherapeutic drug + test compound).

-

The IC50 for P-gp inhibition can be determined by plotting the percentage of fluorescence increase against the concentration of the test compound.

Neuroprotective Activity

The tetrahydroisoquinoline scaffold is of significant interest in neuroscience research due to its structural similarity to certain endogenous neurochemicals and its potential to modulate neurotransmitter systems.

Potential Mechanisms of Neuroprotection

While direct studies on 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride are limited, research on related isoquinoline alkaloids suggests several neuroprotective mechanisms:

-

Antioxidant Effects: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage in neurodegenerative diseases.

-

Anti-inflammatory Action: Inhibition of pro-inflammatory signaling pathways in the brain, reducing neuroinflammation.

-

Modulation of Signaling Pathways: Interaction with key signaling pathways involved in neuronal survival and apoptosis, such as the PI3K/Akt pathway.

Neuroprotective Signaling Pathways

Phytochemicals, including isoquinoline alkaloids, are known to exert neuroprotective effects by modulating various signaling pathways. A potential pathway involves the activation of pro-survival signals and the inhibition of apoptotic cascades.

Cardiovascular Effects

Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been shown to possess cardiovascular effects, particularly vasorelaxant properties.

Mechanism of Action: Calcium Channel Modulation

The vasorelaxant effects are often attributed to the modulation of calcium channels in vascular smooth muscle cells. By inhibiting the influx of extracellular calcium through L-type calcium channels, these compounds can reduce vascular tone and promote relaxation of blood vessels.

Experimental Protocol: Rat Aortic Ring Contraction Assay

This ex vivo method is used to assess the vasorelaxant properties of a compound.

1. Tissue Preparation:

-

Humanely euthanize a male Wistar rat and excise the thoracic aorta.

-

Place the aorta in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

Carefully remove adhering connective and adipose tissues and cut the aorta into rings of 2-3 mm in length.

2. Mounting and Equilibration:

-

Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

3. Contraction and Relaxation Measurement:

-

Induce a sustained contraction of the aortic rings with a vasoconstrictor, such as phenylephrine (1 µM) or potassium chloride (60 mM).

-

Once the contraction reaches a stable plateau, cumulatively add the test compound (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride) in increasing concentrations.

-

Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

4. Data Analysis:

-

Construct concentration-response curves for the vasorelaxant effect.

-

Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation.

Anti-inflammatory and Analgesic Activity

Studies on derivatives have indicated that the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold can exhibit significant anti-inflammatory and analgesic properties.

Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesic Activity)

This in vivo model is used to screen for peripheral analgesic activity.

1. Animal Preparation:

-

Use male albino mice, acclimatized to laboratory conditions.

-

Divide the animals into groups: control (vehicle), positive control (e.g., aspirin), and test groups receiving different doses of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.

2. Drug Administration:

-

Administer the test compound, vehicle, or standard drug orally or intraperitoneally.

3. Induction of Writhing:

-

After a set period (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally to induce a writhing response (a characteristic stretching and constriction of the abdomen).

4. Observation and Data Collection:

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

-

Count the number of writhes for each animal over a 20-minute period.

5. Data Analysis:

-

Calculate the percentage of inhibition of writhing for each group compared to the control group. A significant reduction in the number of writhes indicates an analgesic effect.

Experimental Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This is a classic model for evaluating acute anti-inflammatory activity.

1. Animal Preparation:

-

Use male Wistar rats.

-

Measure the initial paw volume of each rat using a plethysmometer.

2. Drug Administration:

-

Administer the test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) orally.

3. Induction of Inflammation:

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

5. Data Analysis:

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is a promising pharmacophore with diverse biological activities. While extensive quantitative data on the parent hydrochloride compound is needed, the potent anticancer (via MDR reversal), neuroprotective, cardiovascular, and anti-inflammatory properties of its derivatives highlight the significant potential of this chemical class. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic applications of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and its future analogs. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by the core compound to fully realize its therapeutic potential.

References

- 1. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

The Pharmacology of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Technical Guide for Researchers

Introduction

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key heterocyclic scaffold that forms the core of numerous biologically active compounds. As a derivative of tetrahydroisoquinoline (THIQ), this molecule has garnered significant attention in medicinal chemistry and pharmacology. The THIQ nucleus is a common feature in a wide array of natural alkaloids and synthetic molecules, exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the pharmacology of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, focusing on its core pharmacological properties and the activities of its key derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Core Pharmacological Activities

While much of the detailed pharmacological data is available for derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, the core structure is known to be a versatile building block in the synthesis of novel therapeutic agents, particularly in the field of neuropharmacology. Research has highlighted its potential in the development of treatments for neurological disorders. The primary pharmacological activities associated with this scaffold are detailed below, with a focus on well-characterized derivatives.

Monoamine Oxidase-A (MAO-A) Inhibition

One of the most significant activities of derivatives of this scaffold is the inhibition of monoamine oxidase-A (MAO-A). Salsolidine, the 1-methyl derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, is a notable example. MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Its inhibition leads to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant drugs.

Salsolidine acts as a stereoselective and competitive inhibitor of MAO-A. The (R)-enantiomer of salsolidine demonstrates significantly higher potency compared to the (S)-enantiomer.

P-glycoprotein (P-gp) Inhibition

Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been investigated as inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer chemotherapy. By inhibiting P-gp, these compounds can reverse MDR and enhance the efficacy of anticancer drugs. Several studies have synthesized and evaluated a range of these derivatives, identifying potent P-gp modulators that can sensitize cancer cells to chemotherapeutic agents like doxorubicin.

Dopamine Receptor Modulation

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is a recognized pharmacophore for dopamine D3 receptor ligands. A number of derivatives have been synthesized that exhibit high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes. The D3 receptor is a target of interest for the treatment of various neurological and psychiatric disorders, including substance addiction and schizophrenia.

Other Biological Activities

Beyond these primary activities, the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold has been explored for a variety of other biological effects:

-

Antiproliferative Activity: A carboxylic acid derivative has been shown to have antiproliferative effects in hepatocellular carcinoma models.[1]

-

Analgesic and Anti-inflammatory Effects: A 1-(4'-dimethylaminophenyl) derivative has demonstrated significant analgesic and anti-inflammatory properties.[2]

-

HIV-1 Reverse Transcriptase Inhibition: The scaffold has been used to design inhibitors of HIV-1 reverse transcriptase.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives from the available literature.

Table 1: Monoamine Oxidase-A (MAO-A) Inhibition

| Compound | Enantiomer | Target | Inhibition Constant (Ki) | Assay Type | Reference |

| Salsolidine | (R) | MAO-A | 31 µM | Competitive Inhibition | [4] |

| Salsolidine | (R) | MAO-A | 77 µM | Stereoselective competitive inhibition | [5] |

Table 2: P-glycoprotein (P-gp) Inhibition

| Compound | Cell Line | IC50 Value | Assay | Reference |

| Derivative 6e | K562/A02 | 0.66 µM | MTT Assay | [6] |

| Derivative 6h | K562/A02 | 0.65 µM | MTT Assay | [6] |

| Derivative 7c | K562/A02 | 0.96 µM | MTT Assay | [6] |

Table 3: Dopamine D3 Receptor Binding Affinity

| Compound | Target | Binding Affinity (Ki) | Selectivity (vs. D2) | Reference |

| Derivative 5s | D3 Receptor | 1.2 nM | 15- to 420-fold | [7] |

| Derivative 5t | D3 Receptor | 3.4 nM | 15- to 420-fold | [7] |

| Derivative 31 | D3 Receptor | pKi = 8.4 | 150-fold | [8] |

Signaling Pathways and Experimental Workflows

Monoamine Oxidase-A (MAO-A) Inhibition Pathway

The inhibition of MAO-A by salsolidine increases the synaptic concentration of monoamine neurotransmitters. This leads to enhanced signaling through their respective postsynaptic receptors.

General Workflow for In Vitro Inhibition Assays

The following diagram illustrates a generalized workflow for determining the inhibitory potency of a compound against a specific target, such as an enzyme or a receptor.

Detailed Experimental Protocols

Monoamine Oxidase-A (MAO-A) Inhibition Assay

This protocol describes a continuous spectrophotometric or fluorometric assay to determine the IC50 and Ki values of a test compound for MAO-A.

Materials:

-

Human recombinant MAO-A enzyme

-

Kynuramine (substrate)

-

Test compound (e.g., Salsolidine)

-

Control inhibitor (e.g., Clorgyline)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well microplate

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound and control inhibitor in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer. Prepare a working solution of kynuramine in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO-A enzyme solution. Include wells for a positive control (with control inhibitor) and a negative control (without inhibitor).

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

-

Signal Detection: Immediately begin monitoring the change in absorbance or fluorescence over time at the appropriate wavelength for the product of the kynuramine reaction.

-

Data Analysis: Determine the initial reaction rates from the linear portion of the progress curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The Ki value can be calculated using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)

This protocol uses a flow cytometric assay to measure the inhibition of P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

Materials:

-

P-gp overexpressing cells (e.g., K562/A02 or MES-SA/DX5)

-

Parental cell line (negative control)

-

Rhodamine 123 (P-gp substrate)

-

Test compound

-

Verapamil (positive control inhibitor)

-

Cell culture medium (e.g., RPMI 1640)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture the P-gp overexpressing and parental cell lines to the appropriate density.

-

Cell Treatment: Harvest the cells and resuspend them in culture medium. Incubate the cells with various concentrations of the test compound or verapamil for a specified time (e.g., 30 minutes) at 37°C.

-

Substrate Loading: Add Rhodamine 123 to the cell suspensions and incubate for a further period (e.g., 60 minutes) at 37°C in the dark.

-

Washing: Stop the incubation by adding ice-cold PBS. Centrifuge the cells and wash them twice with ice-cold PBS to remove extracellular Rhodamine 123.

-

Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with excitation at 488 nm and emission at 530 nm.

-

Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the untreated control indicates inhibition of P-gp-mediated efflux. The results are often expressed as a fluorescence ratio or percentage of control.

Dopamine D3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D3 receptor.

Materials:

-

Cell membranes expressing the human dopamine D3 receptor

-

Radioligand (e.g., [3H]spiperone)

-

Test compound

-

Non-specific binding control (e.g., Haloperidol)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

96-well microplate

-

Filtration apparatus

-

Glass fiber filters

-

Liquid scintillation counter and cocktail

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.

-

Non-specific Binding: Include wells containing the radioligand and a high concentration of a non-labeled competitor (e.g., Haloperidol) to determine non-specific binding.

-

Total Binding: Include wells with only the radioligand and cell membranes to determine total binding.

-

Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting competition curve. The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a diverse range of pharmacological activities. Its derivatives have shown significant potential as MAO-A inhibitors, P-gp modulators for overcoming multidrug resistance, and as selective ligands for the dopamine D3 receptor. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working with this important class of compounds. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial for translating their therapeutic potential into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Technical Whitepaper on its Profile as a Dopamine Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as a potential dopamine receptor agonist. While direct quantitative pharmacological data for this specific salt is limited in publicly accessible literature, this paper synthesizes findings from closely related analogs to build a comprehensive profile. The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is recognized as a key pharmacophore demonstrating notable affinity, particularly for D2-like dopamine receptors. This document details its mechanism of action through established dopamine signaling pathways, presents available quantitative data from structural analogs in clearly structured tables, and provides detailed experimental protocols for key in vitro and in vivo assays relevant to its characterization as a dopamine agonist.

Introduction

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a member of the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are prevalent scaffolds in medicinal chemistry and neuropharmacology due to their structural resemblance to dopamine and their ability to interact with various neurotransmitter systems. The core THIQ structure is considered a "privileged scaffold" for the design of ligands targeting G-protein coupled receptors (GPCRs), including dopamine receptors. The specific 6,7-dimethoxy substitution pattern is found in numerous natural and synthetic compounds with significant biological activity. This whitepaper focuses on elucidating the potential of this compound as a dopamine agonist, a critical area of research for developing novel therapeutics for neurological and psychiatric disorders such as Parkinson's disease and depression.

Mechanism of Action: Dopamine Receptor Signaling Pathways

As a dopamine agonist, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is hypothesized to bind to and activate dopamine receptors, mimicking the effect of endogenous dopamine. Dopamine receptors are broadly classified into two families: D1-like (D1, D5) which are coupled to Gαs/olf proteins, and D2-like (D2, D3, D4) which are coupled to Gαi/o proteins.

D1-like Receptor Signaling Pathway

Activation of D1-like receptors by an agonist leads to the stimulation of adenylyl cyclase (AC) via the Gαs subunit. This increases intracellular levels of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.

D2-like Receptor Signaling Pathway

Conversely, agonist binding to D2-like receptors activates the inhibitory Gαi subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity. Gβγ subunits released upon G-protein activation can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

Quantitative Data

The following tables summarize data for key analogs. It is critical to note that this data is not for the title compound but for structurally similar molecules, and serves as a predictive reference.

Table 1: Dopamine Receptor Binding Affinities (Ki) of a Tetrahydroisoquinoline Analog

Data presented below is for a key structural analog, 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol , which was compared to a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-containing analogue (Analogue 8) in the cited study.[2]

| Compound/Analog | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |

| 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | 6479 | 1593 | 92 |

Data from a study on D3-selective ligands, highlighting the affinity of the core tetrahydroisoquinoline scaffold.[2]

Table 2: Functional Activity (EC50) of Tetrahydroisoquinoline Derivatives at the D2 Receptor

The following data is for more complex derivatives of the tetrahydroisoquinoline scaffold, demonstrating their functional agonist activity.

| Compound | Receptor | Assay Type | EC50 (µM) | Emax (%) | Activity |

| 1-(2’-Bromobenzyl)-6,7-dihydroxy-N-methyl-THIQ | Human D2S | cAMP Inhibition | 2.9 | 48.4 | Partial Agonist |

| 1,2-Demethyl-nuciferine (Aporphine) | Human D2S | cAMP Inhibition | 10.2 | ~100 | Full Agonist |

Data from a study characterizing the agonist behavior of isoquinoline derivatives at human D2 dopamine receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the dopaminergic activity of compounds like 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells stably transfected with human D2R) are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.

-

Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2-like receptors) and a range of concentrations of the unlabeled test compound.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional cAMP Assay (D2-like Receptors)

This assay measures the ability of a compound to act as an agonist or antagonist at Gi-coupled D2-like receptors by quantifying its effect on cAMP production.

Methodology:

-

Cell Culture: Cells stably expressing the D2 receptor (e.g., CHO-hD2R) are cultured to confluency.

-

Cell Plating: Cells are seeded into 96- or 384-well plates and incubated to allow for adherence.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (6,7-Dimethoxy-THIQ).

-

Stimulation: Adenylyl cyclase is stimulated using forskolin. In an agonist-mode assay, the test compound's ability to inhibit this forskolin-stimulated cAMP production is measured.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the inhibition of cAMP production against the concentration of the test compound. The EC50 (concentration for 50% of maximal effect) and Emax (maximum effect) are calculated to determine the potency and efficacy of the agonist.

Conclusion

While direct and comprehensive pharmacological data for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride remains to be fully elucidated in the public domain, the available evidence from closely related analogs strongly supports its potential as a dopamine receptor ligand, likely with agonist properties. The 6,7-dimethoxy-THIQ scaffold is a validated pharmacophore with notable affinity for dopamine receptors, particularly the D2-like family. The technical protocols and pathway diagrams provided in this whitepaper offer a robust framework for researchers to conduct further investigations. Future studies should focus on determining the precise binding affinities (Ki) and functional potencies (EC50) of this specific compound across all dopamine receptor subtypes to fully characterize its profile and therapeutic potential.

References

An In-depth Technical Guide to 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a member of the tetrahydroisoquinoline (THIQ) class of alkaloids, has garnered significant attention in the scientific community for its versatile chemical scaffold and diverse pharmacological activities. Initially discovered as a natural product, this compound has become a valuable building block in synthetic chemistry and a lead structure in drug discovery. This technical guide provides a comprehensive overview of its discovery and history, detailed synthetic methodologies, and an in-depth analysis of its biological activities, with a focus on its anti-inflammatory and P-glycoprotein (P-gp) inhibitory properties. Experimental protocols, quantitative data, and visual representations of key biological pathways are presented to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Discovery and History

The story of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride begins with the exploration of natural products. It is also known by its trivial name, heliamine .[1] The seminal work in its discovery was conducted by Mata and McLaughlin, who in 1980, isolated it from the Mexican cereoid cactus, Backebergia militaris.[1] Their research, part of a broader investigation into cactus alkaloids, identified 3,4-dimethoxy-β-phenethylamine and heliamine as constituents of this cactus species.[1] Further studies in 1984, utilizing tandem mass spectrometry on extracts of Backebergia militaris, confirmed the presence of a variety of new alkaloids, including di- and tetra-hydro analogs of oxygenated isoquinolines, further solidifying the natural origin of this compound.[2] This discovery placed 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline within the rich chemical diversity of plant-derived alkaloids and set the stage for future investigations into its synthesis and pharmacological properties.

Synthetic Methodologies

The tetrahydroisoquinoline core is a "privileged scaffold" in medicinal chemistry, and numerous synthetic routes have been developed to access this important structural motif.[3] Two prominent methods for the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives are the Pomeranz–Fritsch–Bobbitt reaction and the Petasis reaction.

Pomeranz–Fritsch–Bobbitt Reaction

The Pomeranz–Fritsch reaction, and its subsequent modifications by Bobbitt, is a classical and widely used method for the synthesis of isoquinolines and tetrahydroisoquinolines.[4][5][6] The reaction typically involves the acid-catalyzed cyclization of a benzalaminoacetal.

Experimental Protocol: Synthesis of a 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative via Pomeranz–Fritsch–Bobbitt Cyclization

This protocol is a generalized representation based on literature procedures.[3][7]

-

Formation of the Benzalaminoacetal: Condense 3,4-dimethoxybenzaldehyde with 2,2-diethoxyethylamine in a suitable solvent (e.g., toluene) with azeotropic removal of water.

-

Reduction of the Imine: The resulting imine is reduced to the corresponding amine, typically using a reducing agent like sodium borohydride in an alcoholic solvent.

-

Cyclization: The aminoacetal is then subjected to acid-catalyzed cyclization. Concentrated hydrochloric acid or sulfuric acid is traditionally used. The reaction mixture is typically heated to promote cyclization.

-

Work-up and Purification: After the reaction is complete, the mixture is neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or crystallization to yield the desired 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

-

Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., methanol) and treated with a solution of hydrochloric acid. The resulting precipitate is collected by filtration and dried.[8]

Logical Workflow for Pomeranz-Fritsch-Bobbitt Synthesis

Caption: Workflow of the Pomeranz-Fritsch-Bobbitt synthesis.

Petasis Reaction

The Petasis reaction, a multicomponent reaction, offers a versatile and efficient method for the synthesis of substituted amines, including precursors to tetrahydroisoquinolines.[9][10][11] It involves the reaction of an amine, a carbonyl compound, and an organoboronic acid.

Experimental Protocol: Synthesis of a 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivative via Petasis Reaction and Cyclization

This protocol is a generalized representation based on literature procedures.[3][12]

-

Petasis Reaction: A mixture of an appropriate amine (e.g., an aminoacetal), glyoxylic acid, and a boronic acid (e.g., 3,4-dimethoxyphenylboronic acid) is stirred in a suitable solvent, such as dichloromethane or ethanol, at room temperature.

-

Cyclization: The product from the Petasis reaction, an α-amino acid derivative, is then subjected to cyclization conditions, often involving treatment with a strong acid, similar to the Pomeranz–Fritsch–Bobbitt reaction, to form the tetrahydroisoquinoline ring.

-

Work-up and Purification: The reaction mixture is worked up by neutralization and extraction. The crude product is purified using standard techniques like column chromatography.

-

Salt Formation: The purified tetrahydroisoquinoline is converted to its hydrochloride salt by treatment with hydrochloric acid.

Logical Workflow for Petasis Reaction and Cyclization

Caption: Workflow of the Petasis reaction for THIQ synthesis.

Pharmacological Activities and Mechanism of Action

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives exhibit a broad spectrum of biological activities, with anti-inflammatory and P-glycoprotein inhibitory effects being particularly noteworthy.

Anti-inflammatory Activity

Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have demonstrated significant anti-inflammatory properties. For instance, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride showed a pronounced anti-inflammatory effect, being 3.3 times more potent than diclofenac sodium in a formalin-induced arthritis model in rats.[13]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15][16][17] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target inflammatory genes. It is proposed that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IKK activation or IκB degradation.

NF-κB Signaling Pathway

References

- 1. Cactus alkaloids XLII: 3,4-dimethoxy-beta-phenethylamine and heliamine from the Mexican cereoid Backebergia militaris. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Identification of new cactus alkaloids in Backebergia militaris by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]

- 10. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Petasis Reaction [organic-chemistry.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

The Structure-Activity Relationship of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, with a primary focus on their role as modulators of P-glycoprotein (P-gp) to overcome multidrug resistance (MDR) in cancer therapy. Additionally, other notable biological activities are discussed.

Core Biological Activity: Reversal of Multidrug Resistance

A significant body of research has focused on the development of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as potent inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic agents from cancer cells, a key mechanism of multidrug resistance.[5][6][7]

Structure-Activity Relationship for P-glycoprotein Inhibition

Systematic structural modifications of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core have elucidated key features for potent P-gp inhibition. The general structure consists of the core scaffold, a linker, and a substituted aryl moiety.

-

The 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Scaffold : The dimethoxy substitution at the 6 and 7 positions is a recurring feature in potent derivatives, suggesting its importance for activity.[2][4]

-

The Linker : The nature of the linker connecting the tetrahydroisoquinoline core to an aryl moiety significantly influences activity. Studies have explored amide, ester, and alkylamine linkers.[5] Amide and ester derivatives have shown high potency.[5][8]

-

The Aryl Moiety : The substitution pattern on the terminal aryl ring is crucial for potency. Methoxy substitutions on this ring have been extensively investigated.[5][8]

The following diagram illustrates the key structural components influencing the P-gp inhibitory activity of these derivatives.

Quantitative Data on P-gp Inhibition and MDR Reversal

The following tables summarize the quantitative data for various 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as P-gp inhibitors and MDR reversal agents.

Table 1: P-gp Inhibitory Activity of Selected Derivatives

| Compound | Description | EC50 (µM) | Cell Line | Assay | Reference |

| 4 | 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivative | 0.3 | Not Specified | Calcein-AM Efflux | [5] |

| 10 | 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivative | 0.33 | Not Specified | Calcein-AM Efflux | [5] |

| 15 | Furazan conjugate of MC70 | 0.00097 | Not Specified | ATPase Activity | [6] |

| 19 | Furazan conjugate of MC70 | 0.0013 | Not Specified | ATPase Activity | [6] |

| 25 | Furazan conjugate of MC70 | 0.00060 | Not Specified | ATPase Activity | [6] |

| 27 | Furazan conjugate of MC70 | 0.00090 | Not Specified | ATPase Activity | [6] |

Table 2: MDR Reversal Activity of Selected Derivatives

| Compound | Description | Reversal Fold | Cell Line | Reference |

| 41 | Optimized 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative | 467.7 | Eca109/VCR | [7] |

| 6e | 2-substituted 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline | 24.13 | K562/A02 | [9] |

| 6h | 2-substituted 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline | 24.50 | K562/A02 | [9] |

| 7c | 2-substituted 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline | 16.59 | K562/A02 | [9] |

Other Biological Activities

While MDR reversal is a major focus, derivatives of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold have demonstrated a range of other biological activities.

-

Anticancer Activity : Some derivatives have shown direct antiproliferative effects on cancer cells.[10][11] For instance, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has shown notable antiproliferative action in hepatocellular carcinoma.[10][11]

-

Anti-HIV Activity : Certain N-substituted derivatives have been identified as HIV-1 reverse transcriptase inhibitors.[2]

-

Phosphodiesterase 4 (PDE4) Inhibition : Derivatives with a 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline ring have shown inhibitory effects on PDE4B, a target for inflammatory diseases.[1]

-

Na+, K+-ATPase Inhibition : Quercetin derivatives incorporating a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety have demonstrated enhanced inhibitory activity against Na+, K+-ATPase.[12]

-

Analgesic and Anti-inflammatory Effects : A derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has exhibited significant analgesic and anti-inflammatory properties.[13]

Experimental Protocols

The evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments.

General Synthesis of the Core Scaffold

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core is typically synthesized through established methods such as the Pictet-Spengler condensation or the Pomeranz–Fritsch–Bobbitt cyclization.[1][3] A common approach involves the reaction of 3,4-dimethoxyphenethylamine with a suitable aldehyde or its equivalent, followed by cyclization.[14]

References

- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. ATPase Activity Assay [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. 2.7. P-gp ATPase assay [bio-protocol.org]

- 8. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Target Identification of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key heterocyclic alkaloid derivative that serves as a versatile pharmacophore in medicinal chemistry. Its tetrahydroisoquinoline backbone, substituted with methoxy groups at the 6 and 7 positions, has been the foundation for the development of a wide array of bioactive molecules. This compound and its derivatives have demonstrated a diverse range of pharmacological activities, making the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold a subject of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the identified and potential biological targets of this core structure, detailed experimental protocols for target identification and validation, and a summary of the quantitative data for its key derivatives.

Identified and Potential Biological Targets

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold has been associated with a variety of biological targets, underscoring its potential for therapeutic applications in several disease areas. The primary targets and activities are summarized below.

Quantitative Data for Derivatives of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Table 1: Binding Affinities (Ki) of Derivatives for Sigma Receptors

| Derivative | Target | Ki (nM) | Reference |

| (±)-7 | σ1 | 48.4 ± 7.7 | [1] |

| σ2 | 0.59 ± 0.02 | [1] | |

| (±)-8 | σ1 | 108 ± 35 | [1] |

| σ2 | 4.92 ± 0.59 | [1] | |

| CM398 | σ1 | 560 | [2] |

| σ2 | 0.43 | [2] |

Table 2: P-glycoprotein (P-gp) Modulatory Activity of Derivatives

| Derivative | Assay | EC50 (nM) | Reference |

| Compound 7h | Doxorubicin resistance reversal in K562/A02 cells | 127.5 ± 9.1 | [3][4] |

Table 3: Anti-HIV-1 Reverse Transcriptase (RT) Activity of Derivatives

| Derivative | Assay | % Inhibition @ 100 µM | IC50 (µM) | Reference |

| Compound 157 | Anti-HIV Activity | - | 4.10 | [5] |

| Compound 8h | RT Inhibition | 74.82 | - | [5] |

| Compound 8l | RT Inhibition | 72.58 | - | [5] |

Table 4: Binding Affinities (Ki) of Derivatives for Dopamine D3 Receptors

| Derivative | Target | Ki (nM) | Reference |

| Compound 5s | D3 | 1.2 | [6][7] |

| Compound 5t | D3 | 3.4 | [6][7] |

Table 5: NMDA Receptor Binding Affinity of a Derivative

| Derivative | Target | Ki (µM) | Reference |

| (S)-4e x HCl | PCP binding site | 0.0374 | [8] |

Experimental Protocols

The identification and validation of the biological targets for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives involve a range of in vitro assays. Below are detailed methodologies for some of the key experiments.

General Target Identification Workflow using Affinity Chromatography

Affinity chromatography is a powerful technique to isolate and identify the binding partners of a small molecule from a complex biological mixture.

Methodology:

-

Probe Synthesis and Immobilization: A derivative of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is synthesized with a linker arm suitable for covalent attachment to a solid support, such as NHS-activated agarose beads.

-

Cell Lysate Preparation: Cells or tissues of interest are lysed to release proteins. The lysate is clarified by centrifugation to remove cellular debris.

-

Affinity Purification: The cell lysate is incubated with the immobilized compound, allowing target proteins to bind.

-

Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.

-

Elution: Bound proteins are eluted from the beads, either by competition with the free compound or by changing the buffer conditions (e.g., pH, salt concentration).

-

Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised, digested (e.g., with trypsin), and identified by mass spectrometry.

Sigma-2 Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound for the sigma-2 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes from a cell line or tissue expressing sigma-2 receptors (e.g., rat liver) are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, the following are added:

-

Membrane preparation

-

A fixed concentration of a radiolabeled sigma-2 ligand (e.g., [³H]-DTG).

-

To mask sigma-1 receptors, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is added.

-

Varying concentrations of the test compound (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride).

-

Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known sigma-2 ligand like haloperidol) are included.

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The percentage of specific binding is plotted against the logarithm of the test compound concentration. The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123

This cell-based assay assesses the ability of a compound to inhibit the efflux pump activity of P-gp by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Methodology:

-

Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental control cell line (e.g., MCF7) are cultured in 96-well plates.

-

Compound Incubation: Cells are pre-incubated with various concentrations of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride or a positive control inhibitor (e.g., verapamil).

-

Substrate Addition: Rhodamine 123 is added to the wells, and the plate is incubated.

-

Washing and Lysis: After incubation, the cells are washed to remove extracellular dye and then lysed to release the intracellular contents.

-

Fluorescence Measurement: The fluorescence of the cell lysate is measured using a plate reader.

-

Data Analysis: An increase in intracellular fluorescence compared to the untreated control indicates P-gp inhibition. The IC50 value is determined by plotting the fluorescence intensity against the concentration of the test compound.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a colorimetric ELISA-based assay to quantify the inhibitory effect of a compound on the activity of HIV-1 RT.

Methodology:

-

Plate Preparation: A microplate is coated with streptavidin. A biotin-labeled template/primer hybrid (e.g., poly(A) x oligo(dT)) is then immobilized on the plate.

-

Reaction Mixture: A reaction mixture containing dNTPs, including digoxigenin (DIG)-labeled dUTP, is prepared.

-

Assay Procedure:

-

The reaction mixture is added to the wells.

-

Varying concentrations of the test compound (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride) or a known NNRTI (e.g., nevirapine) are added.

-

The reaction is initiated by adding recombinant HIV-1 RT.

-

The plate is incubated to allow for DNA synthesis.

-

-

Detection:

-

The plate is washed, and an anti-DIG antibody conjugated to horseradish peroxidase (HRP) is added.

-

After another wash, a peroxidase substrate (e.g., TMB) is added, leading to a color change.

-

-

Data Analysis: The absorbance is measured using a plate reader. A decrease in absorbance indicates inhibition of RT activity. The IC50 value is calculated from the dose-response curve.

Signaling Pathways